molecular formula C17H14ClN B14782494 Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-

Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-

Cat. No.: B14782494
M. Wt: 267.8 g/mol
InChI Key: RXXKJIBSPBFJRB-UHFFFAOYSA-N
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Description

Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. This compound is characterized by the presence of a chlorine atom at the 6th position and a 3,5-dimethylphenyl group at the 1st position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Alkaline potassium permanganate (KMnO4)

    Reduction: Various reducing agents such as lithium aluminum hydride (LiAlH4)

    Substitution: Bromine in nitrobenzene

Major Products Formed

Mechanism of Action

The mechanism of action of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. As a heterocyclic aromatic compound, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific biological activity being studied .

Properties

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

6-chloro-1-(3,5-dimethylphenyl)isoquinoline

InChI

InChI=1S/C17H14ClN/c1-11-7-12(2)9-14(8-11)17-16-4-3-15(18)10-13(16)5-6-19-17/h3-10H,1-2H3

InChI Key

RXXKJIBSPBFJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)Cl)C

Origin of Product

United States

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